

A Comparative Guide to the Properties of Polyester Dyed with Different Dye Classes

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Compound of Interest

Compound Name: POLYESTER

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This guide provides an objective comparison of the performance properties of **polyester** fabric dyed with various dye classes, including disperse, cationic, vat, and reactive dyes. The information presented is supported by experimental data from scientific literature to aid in the selection of appropriate dyeing systems for specific research and development applications.

Quantitative Performance Data

The selection of a dye class for **polyester** significantly impacts the final properties of the dyed material. The following table summarizes the typical performance characteristics of **polyester** dyed with disperse, cationic (on cationic dyeable **polyester**), vat, and reactive dyes. The data has been compiled from various research sources and represents typical values.

Property	Disperse Dyes	Cationic Dyes (on CDP*)	Vat Dyes	Reactive Dyes (on modified PET**)
Colorfastness to Washing (ISO 105-C06)[1][2]	4-5	4-5	4-5	3-4
Colorfastness to Rubbing (Dry) (ISO 105-X12)[1] [3][4][5][6]	4-5	4-5	4	3-4
Colorfastness to Rubbing (Wet) (ISO 105-X12)[1] [3][4][5][6]	3-4	4	3-4	3
Colorfastness to Light (ISO 105- B02)[7][8][9][10] [11]	4-5	3-4	4-5	3-4
Brilliance of Shades	Good	Excellent	Dull	Good
Dyeing Temperature	120-135°C	110-120°C	100-130°C (Thermosol)	60-80°C (after modification)
Substrate	Standard Polyester (PET)	Cationic Dyeable Polyester (CDP)	Standard Polyester (PET)	Chemically Modified Polyester
General Characteristics	Most common for PET, good overall fastness. [12]	Bright, vibrant shades, good wet fastness.[13] [14]	High wash and light fastness, but complex process.[15][16]	Not a standard industrial process for 100% PET.[17]

*Cationic Dyeable **Polyester** (CDP) is a modified form of **polyester** that incorporates anionic groups to allow dyeing with cationic dyes.[13] **Standard **polyester** requires chemical

modification to introduce reactive sites for reactive dyes.[17]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the typical laboratory-scale dyeing procedures for each dye class on **polyester** fabric.

Disperse Dyeing of Polyester (High-Temperature Method)

This method is the most common for dyeing standard **polyester** fibers.

a. Pre-treatment: The **polyester** fabric is first scoured in a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove any impurities. The fabric is then rinsed thoroughly with hot and cold water and dried.

b. Dye Bath Preparation and Dyeing:

- The dyebath is prepared with a liquor-to-goods ratio of 10:1.
- A dispersing agent (1 g/L) and acetic acid to maintain a pH of 4.5-5.5 are added to the bath.
- The required amount of disperse dye is made into a paste with a small amount of water and the dispersing agent, then added to the dyebath.
- The pre-treated **polyester** fabric is introduced into the dyebath at 60°C.
- The temperature is raised to 130°C at a rate of 2°C/minute.
- Dyeing is continued at 130°C for 60 minutes.
- The dyebath is then cooled to 70°C, and the fabric is removed.

c. After-treatment (Reduction Clearing): To remove unfixed surface dye and improve fastness, the dyed fabric is treated in a solution containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes. The fabric is then rinsed with hot and cold water and dried.[18]

Cationic Dyeing of Cationic Dyeable Polyester (CDP)

This process is specific to modified **polyester** designed for enhanced dyeability.

a. Pre-treatment: Similar to standard **polyester**, the CDP fabric is scoured to ensure cleanliness.

b. Dye Bath Preparation and Dyeing:

- The dyebath is set with a liquor-to-goods ratio of 10:1.
- Acetic acid is used to adjust the pH to 4.5. A leveling agent may also be added.[\[19\]](#)
- The cationic dye is dissolved in warm water and added to the dyebath.
- The CDP fabric is immersed in the dyebath at around 60°C.
- The temperature is raised to 110-120°C at a rate of 1.5°C/minute.
- Dyeing proceeds at this temperature for 45-60 minutes.[\[19\]](#)
- The bath is cooled, and the fabric is rinsed.

c. After-treatment: The dyed fabric is washed with a non-ionic detergent at 60-70°C to remove any residual dye.[\[19\]](#)

Vat Dyeing of Polyester (Thermosol Method)

Vat dyeing of **polyester** is less common and often involves a continuous or semi-continuous process.

a. Padding: The **polyester** fabric is padded through a solution containing the vat dye pigment, an anti-migrating agent, and a wetting agent. The fabric is squeezed to a specific pick-up percentage.

b. Drying: The padded fabric is dried at 100-120°C.

c. Thermofixation and Reduction: The dried fabric is then passed through a thermofixation unit at 190-210°C for 60-90 seconds. During this stage, the dye penetrates the fiber. Immediately

after, the fabric is passed through a chemical bath containing a reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., sodium hydroxide) to reduce the vat dye to its soluble leuco form.
[20][21]

d. Oxidation and Soaping: The fabric is exposed to air or an oxidizing agent (like hydrogen peroxide) to convert the dye back to its insoluble pigment form inside the fiber. Finally, the fabric is soaped at a high temperature to remove unfixed dye and improve fastness properties.
[21][22]

Reactive Dyeing of Modified Polyester

This is a specialized process as standard **polyester** lacks the functional groups to react with these dyes.

a. Fabric Modification (Pre-treatment): The **polyester** fabric must first be chemically modified to introduce hydroxyl or amino groups on its surface. This can be achieved through processes like alkaline hydrolysis or aminolysis.

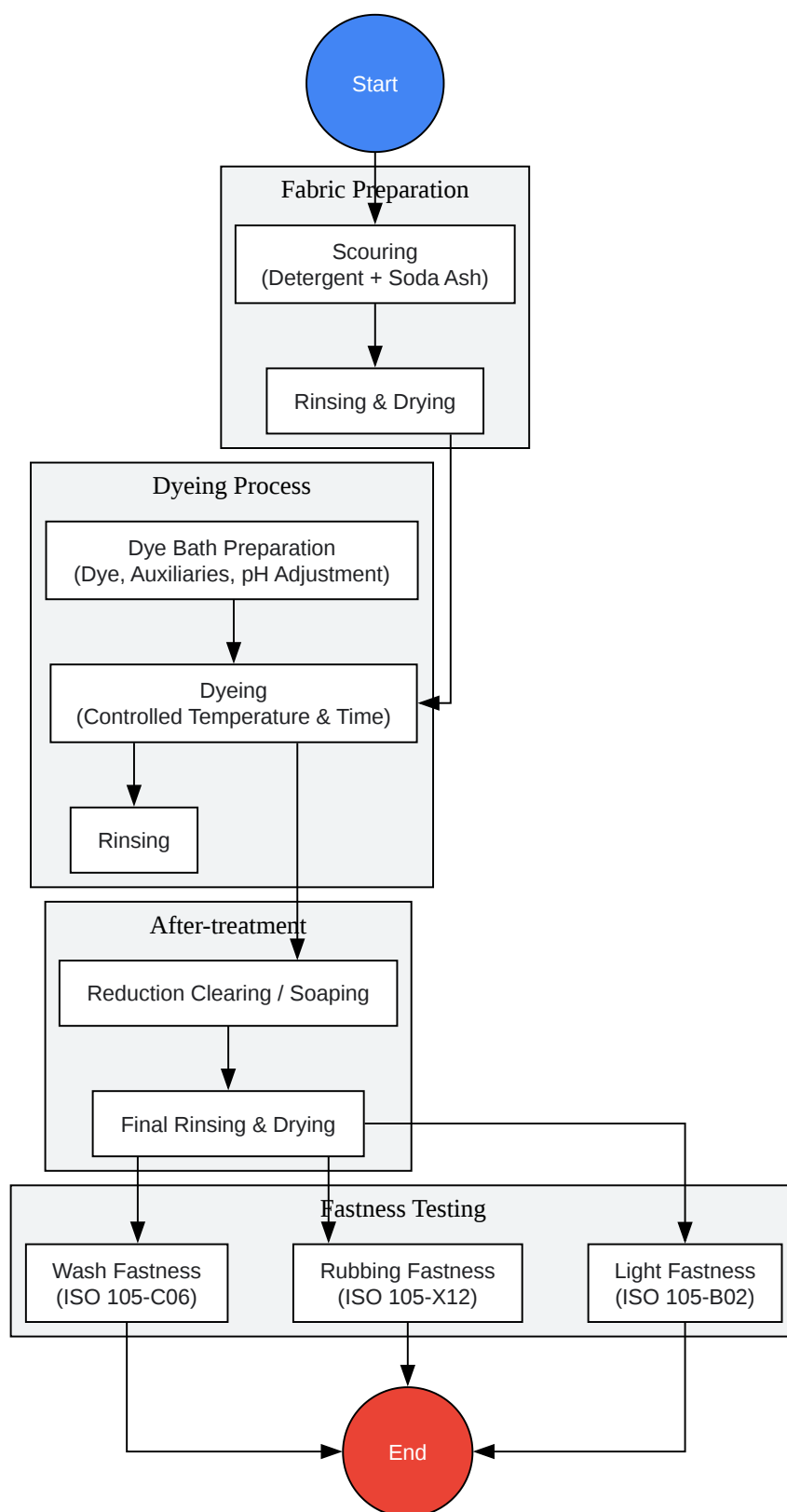
b. Dyeing:

- The modified fabric is dyed in a bath containing the reactive dye.
- The pH of the dyebath is adjusted to be alkaline (typically pH 10-11) with soda ash or another alkali to facilitate the reaction between the dye and the modified fiber.[17]
- Salt (e.g., sodium chloride) is added to promote dye exhaustion.
- The dyeing temperature is typically maintained between 60-80°C for 60-90 minutes.[23]

c. After-treatment: The dyed fabric is thoroughly rinsed with hot and cold water and soaped to remove any hydrolyzed and unfixed dye.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the dyeing and testing of **polyester** fabrics.



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Caption: Generalized workflow for **polyester** dyeing and fastness evaluation.

Standardized Test Methods

The colorfastness properties cited in this guide are determined by standardized test methods to ensure reproducibility and comparability of results.

- **Colorfastness to Washing (ISO 105-C06):** This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the multi-fiber strip are evaluated using grey scales.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- **Colorfastness to Rubbing (ISO 105-X12):** This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing. A dry and a wet rubbing cloth are rubbed against the test specimen under controlled conditions. The staining of the rubbing cloths is then assessed with a grey scale.[\[4\]](#)[\[5\]](#)
- **Colorfastness to Light (ISO 105-B02):** This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (xenon arc lamp). The test specimen is exposed to the light for a specified period, and the change in color is assessed by comparing it with unexposed material using a grey scale. The results can also be rated against a set of blue wool standards.[\[8\]](#)[\[9\]](#)[\[11\]](#)

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